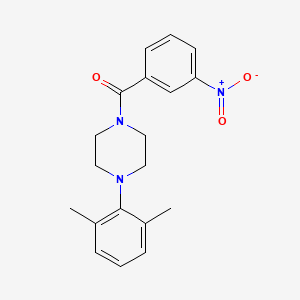
2-chloro-N-cyclooctyl-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclooctyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as clofazimine, and it has been used as an antibiotic for the treatment of leprosy since the 1960s. However, recent studies have shown that clofazimine has other potential applications, including its use in the treatment of various cancers and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Clofazimine has been extensively studied for its potential applications in various fields. One of the most promising applications is its use in the treatment of cancer. Studies have shown that clofazimine can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer.
Clofazimine has also been studied for its potential applications in the treatment of inflammatory diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation associated with various diseases, including rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
Wirkmechanismus
The mechanism of action of clofazimine is not fully understood. However, studies have shown that this compound can intercalate into DNA and RNA, which can lead to the inhibition of DNA and RNA synthesis. Clofazimine has also been shown to inhibit the activity of various enzymes, including topoisomerase II and NADH dehydrogenase.
Biochemical and Physiological Effects
Clofazimine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce the formation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. Clofazimine has also been shown to inhibit the activity of various ion channels, including the potassium channel and the calcium channel.
Vorteile Und Einschränkungen Für Laborexperimente
Clofazimine has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, clofazimine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Clofazimine is also a highly colored compound, which can interfere with some experimental assays.
Zukünftige Richtungen
There are several future directions for the study of clofazimine. One potential direction is the development of new analogs of clofazimine that have improved solubility and bioavailability. Another direction is the study of the mechanism of action of clofazimine in more detail, which could lead to the development of new drugs that target similar pathways. Finally, the potential applications of clofazimine in the treatment of other diseases, including viral infections and neurodegenerative diseases, should be explored further.
Synthesemethoden
The synthesis of clofazimine involves a series of chemical reactions. The first step is the nitration of 5-chloro-o-nitroaniline, which is then reduced to 5-amino-2-chloro-nitrobenzene. The next step is the condensation of 5-amino-2-chloro-nitrobenzene with cyclooctanone to form 2-chloro-N-cyclooctyl-5-nitrobenzamide. The overall yield of this synthesis method is around 30%.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclooctyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-14-9-8-12(18(20)21)10-13(14)15(19)17-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGWDDPDOHNQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]ethanol](/img/structure/B5823949.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)



![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)
acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)

![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)


![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)